Oxazepam hemisuccinate, (-)-

Description

Contextualization within Benzodiazepine (B76468) Chemistry and Pharmacology

Benzodiazepines are a class of heterocyclic compounds characterized by a core structure composed of a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring. tandfonline.comwikipedia.org First introduced in the 1960s, they have become a cornerstone in the treatment of anxiety, insomnia, seizures, and other neurological conditions. service.gov.uk Their pharmacological effects are primarily mediated through the positive allosteric modulation of the gamma-aminobutyric acid type-A (GABAA) receptor in the central nervous system. wikipedia.orgservice.gov.ukmdpi.com By enhancing the effect of the inhibitory neurotransmitter GABA, benzodiazepines reduce neuronal excitability. wikipedia.orgmdpi.com

The chemical structure of benzodiazepines allows for various modifications, leading to a wide array of derivatives with distinct pharmacological profiles. tandfonline.comresearchgate.net Oxazepam itself is a 3-hydroxy-1,4-benzodiazepine, and its hemisuccinate ester represents a targeted chemical modification. ontosight.aigpatindia.com

Rationale for Ester Derivatization in Drug Design Research

The transformation of a drug molecule into an ester derivative, a process known as esterification, is a common strategy in drug design and development. acs.org This chemical modification is often undertaken to create a "prodrug," which is an inactive or less active compound that is converted into the active parent drug within the body. ontosight.aiorientjchem.org

The primary motivations for creating ester prodrugs include:

Improved Solubility: Modifying a drug's structure can alter its physicochemical properties, such as water solubility. This can be particularly advantageous for parenteral formulations.

Enhanced Permeability and Absorption: By increasing lipophilicity, esterification can improve a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. acs.orgresearchgate.net

Increased Stability: Esterification can protect a drug from rapid metabolism, prolonging its duration of action. orientjchem.org

Taste Masking: Unpleasant tastes of certain drugs can be masked by converting them into ester prodrugs.

In the case of oxazepam hemisuccinate, the succinate (B1194679) ester linkage can undergo hydrolysis in the body, releasing the active oxazepam. ontosight.ai Research has explored the synthesis of oxazepam hemisuccinate and its conjugation with other molecules, such as dopamine (B1211576), with the aim of improving drug delivery to the brain. researchgate.netresearchgate.net

Significance of Chirality in Benzodiazepine Derivatives for Academic Investigation

Chirality, or the "handedness" of a molecule, is a critical factor in pharmacology. Many drug molecules exist as enantiomers, which are non-superimposable mirror images of each other. Although they may have identical chemical formulas, enantiomers can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. acs.orgnih.gov

Oxazepam possesses a chiral center at the C3 position of the benzodiazepine ring, meaning it can exist as (R)- and (S)-enantiomers. mdpi.com Consequently, oxazepam hemisuccinate also exists in stereoisomeric forms. The non-planar diazepine ring in benzodiazepines can also lead to conformational chirality. researchgate.net

The investigation of individual enantiomers of chiral drugs is a significant area of academic research for several reasons:

Stereoselective Interactions: The binding sites on receptors are often chiral, leading to stereoselective interactions where one enantiomer fits better and has a higher affinity than the other. researchgate.netoup.com Studies have shown that the (S)-enantiomer of oxazepam has a much higher affinity for the benzodiazepine binding site compared to the (R)-enantiomer. mdpi.com

Differential Pharmacological Effects: The different affinities of enantiomers can translate into distinct pharmacological effects. One enantiomer may be responsible for the desired therapeutic activity, while the other may be inactive or even contribute to undesirable side effects. Research on other chiral benzodiazepine derivatives has demonstrated that one enantiomer can be significantly more potent as an anticonvulsant, for example. acs.orgnih.gov

Understanding Receptor Binding: Studying the interactions of individual enantiomers helps to elucidate the three-dimensional structure of the receptor binding site and the specific molecular interactions that govern drug activity. researchgate.netrsc.org

A study comparing the dextrorotatory (d-) form of oxazepam hemisuccinate sodium salt to its racemic form found that the d-form had superior activity in addressing symptoms of anxiety. nih.gov This highlights the importance of studying the specific enantiomers of chiral benzodiazepine derivatives like (-)-oxazepam hemisuccinate to fully understand their pharmacological potential.

| Property | Description |

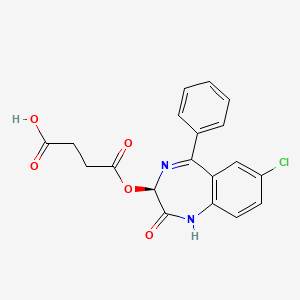

| IUPAC Name | 4-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoic acid nih.gov |

| Molecular Formula | C₁₉H₁₅ClN₂O₅ nih.gov |

| Molecular Weight | 386.8 g/mol nih.gov |

| Parent Compound | Oxazepam ontosight.ai |

| Chemical Class | Benzodiazepine ontosight.ai |

Structure

2D Structure

Properties

CAS No. |

68946-52-1 |

|---|---|

Molecular Formula |

C19H15ClN2O5 |

Molecular Weight |

386.8 g/mol |

IUPAC Name |

4-[[(3R)-7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C19H15ClN2O5/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24)/t19-/m1/s1 |

InChI Key |

UCUOKZUJHTYPJT-LJQANCHMSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N[C@@H](C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O |

Appearance |

Solid powder |

Other CAS No. |

68946-52-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Oxazepam hemisuccinate, (-)-; (-)-Rv 1209; (R)-Oxazepam hemisuccinate; L-Oxazepam hemisuccinate; |

Origin of Product |

United States |

Synthetic Strategies and Derivatization

Chemical Synthesis of Oxazepam Hemisuccinate

The synthesis of oxazepam hemisuccinate involves the esterification of the 3-hydroxyl group of oxazepam. This process can be approached to produce a racemic mixture or, through more controlled methods, to yield the specific (-)-enantiomer.

Acylation Reactions and Precursor Utilization (e.g., Oxazepam with Succinic Anhydride)

The most direct method for synthesizing oxazepam hemisuccinate is through the acylation of oxazepam with succinic anhydride (B1165640). In this reaction, the hydroxyl group at the C3 position of the benzodiazepine (B76468) ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of succinic anhydride. This process results in the opening of the anhydride ring and the formation of a hemisuccinate ester.

A common laboratory-scale procedure involves heating a mixture of oxazepam and succinic anhydride in a suitable solvent, such as pyridine (B92270), under a nitrogen atmosphere. The pyridine often serves as both the solvent and a basic catalyst, activating the hydroxyl group and neutralizing the resulting carboxylic acid. Following the reaction, the product is typically isolated and purified through a series of extraction and recrystallization steps. For instance, one method describes heating oxazepam and succinic anhydride in dry pyridine at 95°C for 7 hours. After removing the pyridine, the residue is taken up in an organic solvent like

Chiral Investigations and Enantiomeric Analysis

Enantiomeric Forms of Oxazepam and its Hemisuccinate Derivative

Oxazepam possesses a chiral center at the C3 position of the benzodiazepine (B76468) ring, leading to the existence of two enantiomers: (S)-(+)-oxazepam and (R)-(-)-oxazepam. nih.govnih.gov Although it is a chiral molecule, oxazepam is typically commercialized as a racemic mixture. mdpi.com Early efforts to isolate the individual enantiomers of oxazepam proved challenging due to rapid racemization in solution. wikipedia.org

Studies have indicated that the (S)-enantiomer of oxazepam exhibits a significantly higher affinity for its binding site, being 100 to 200 times more potent than the (R)-enantiomer. nih.govmdpi.com To overcome the issue of rapid racemization during analysis and potential administration, more stereochemically stable ester derivatives, such as oxazepam hemisuccinate, have been synthesized. mdpi.comresearchgate.net The synthesis of these derivatives allows for the investigation of the individual enantiomers' properties. mdpi.com Oxazepam hemisuccinate also exists in two enantiomeric forms, (R)- and (S)-oxazepam hemisuccinate. nih.govunipi.it The hemisuccinate ester functionalization provides a handle for further chemical modifications and improves solubility. mdpi.comresearchgate.net

Chiral Separation Techniques for Oxazepam Hemisuccinate

The separation of the enantiomers of oxazepam and its derivatives is crucial for studying their individual properties. Due to the inherent chirality, specialized analytical techniques are required to resolve the racemic mixtures.

High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a primary method for the enantioselective separation of oxazepam and its derivatives. nih.govscielo.org.mxresearchgate.net The spontaneous chiral inversion of 3-hydroxybenzodiazepines like oxazepam in polar solvents presents a significant challenge for their enantioselective HPLC analysis. nih.gov

To address this, methods have been developed using specialized columns and conditions. For instance, a Cyclobond I-2000 RSP column, which is a type of derivatized cyclodextrin-bonded phase, has been successfully used. nih.gov Maintaining the column at a low temperature (e.g., 12°C) and using a reversed mobile phase can effectively separate the enantiomers of oxazepam, lorazepam, and temazepam. nih.gov Under specific conditions, peak resolutions for oxazepam enantiomers have reached 3.2. nih.gov

Another approach involves the use of human serum albumin (HSA)-based CSPs. nih.gov These columns can be used to investigate the protein binding of the enantiomers and have demonstrated the ability to resolve racemic mixtures of oxazepam and oxazepam hemisuccinate. nih.gov The use of a chiral AGP (α1-acid glycoprotein) column has also proven effective for separating the enantiomers of R,S-oxazepam. nih.govcambridge.org

| Parameter | Value/Condition | Reference |

| HPLC Column | Cyclobond I-2000 RSP | nih.gov |

| Column Temperature | 12°C | nih.gov |

| Mobile Phase | Acetonitrile in 1% triethylamine (B128534) acetate (B1210297) buffer (TEAA) | nih.gov |

| Flow Rate | 0.4 ml/min | nih.gov |

| Detection Wavelength | 230 nm | nih.gov |

| Peak Resolution (Oxazepam) | 3.2 | nih.gov |

This table summarizes the HPLC conditions used for the enantioseparation of oxazepam.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a powerful tool for the enantiodiscrimination of chiral compounds like oxazepam hemisuccinate. nih.govresearchgate.netresearchgate.net Cyclodextrins and their derivatives are popular CSAs for this purpose. nih.govresearchgate.net

A study investigating the use of methylated β-cyclodextrins for the enantiodiscrimination of (R)- and (S)-oxazepam hemisuccinate (OXEMIS) found that heptakis-(2,6-di-O-methyl)-β-CD (DIMEB) was particularly effective. nih.govresearchgate.net DIMEB was able to differentiate the enantiomers of OXEMIS in solution, which was observable as a splitting of the racemic OXEMIS resonances in the NMR spectrum. nih.govresearchgate.net In contrast, other methylated cyclodextrins like (2-methyl)-β-CD (MCD) and heptakis-(2,3,6-tri-O-methyl)-β-CD (TRIMEB) were less effective or did not produce any splitting. nih.govresearchgate.net

The mechanism of discrimination involves the formation of diastereomeric inclusion complexes between the cyclodextrin (B1172386) host and the enantiomeric guest molecules. nih.govresearchgate.net The different spatial arrangements of these complexes lead to distinct chemical shifts for the protons of the enantiomers, allowing for their differentiation and quantification. nih.gov The study found that the phenyl pendant of both OXEMIS enantiomers undergoes deep inclusion into the cyclodextrin cavity. nih.govresearchgate.net Tighter complexes were formed with DIMEB compared to TRIMEB, with (S)-OXEMIS forming a more stable complex with DIMEB than (R)-OXEMIS. mdpi.com

| Chiral Additive | Enantiodiscrimination of OXEMIS | Reference |

| Heptakis-(2,6-di-O-methyl)-β-CD (DIMEB) | Effective differentiation, resonance splitting observed | nih.govresearchgate.net |

| (2-methyl)-β-CD (MCD) | No splitting of racemic OXEMIS resonances | nih.govresearchgate.net |

| Heptakis-(2,3,6-tri-O-methyl)-β-CD (TRIMEB) | Less effective differentiation compared to DIMEB | nih.govresearchgate.net |

This table compares the effectiveness of different methylated β-cyclodextrins in the NMR enantiodiscrimination of oxazepam hemisuccinate.

Racemization Kinetics and Mechanisms of Oxazepam

The stereochemical instability of oxazepam, leading to its racemization in aqueous solutions, is a significant area of research. Understanding the kinetics and mechanisms of this process is crucial for predicting its behavior in various environments.

Computational chemistry, particularly using high-level quantum-chemical models like Density Functional Theory (DFT), has been instrumental in elucidating the racemization mechanism of oxazepam. rsc.orgx-mol.comresearchgate.net Several potential mechanisms have been proposed, including C3–H/H exchange, keto–enol tautomerization, solvolytic identity reaction, and ring-chain tautomerism. rsc.orgx-mol.com

Comprehensive computational analyses have indicated that the ring-chain tautomerism mechanism is the most plausible pathway for the racemization of oxazepam in an aqueous medium. rsc.orgx-mol.com This mechanism is initiated by an intramolecular proton transfer from the C3-hydroxyl group to the imine nitrogen. rsc.orgx-mol.com This transfer triggers the opening of the benzodiazepine ring, forming an achiral aldehyde intermediate. rsc.orgx-mol.com Subsequent ring closure of this intermediate can result in the inverted configuration at the C3 chiral center, leading to racemization. rsc.orgx-mol.com This computational model aligns well with the experimental energy barrier for racemization (approximately 91 kJ mol⁻¹) and the observed pH-rate profile, which suggests that the process does not require acid or base catalysis. rsc.orgx-mol.com

These computational findings also suggest that the same ring-chain tautomerism mechanism is likely responsible for the rapid racemization of other 1,4-benzodiazepines that possess a hydroxyl group at the C3 position, such as lorazepam and temazepam. rsc.orgx-mol.com

The chemical environment plays a crucial role in the stereochemical stability of oxazepam. The rate of racemization is influenced by factors such as pH and temperature. jst.go.jpresearchgate.net For instance, the racemization of oxazepam is too rapid in many conditions to allow for the isolation of optically active forms. jst.go.jp However, its acetate derivative is configurationally more stable. jst.go.jp

In strongly alkaline conditions (pH 14) and at low temperatures (0°C), the hydrolysis of optically active oxazepam acetate can yield oxazepam with high enantiomeric purity because the hydrolysis rate is faster than the racemization rate of oxazepam under these conditions. jst.go.jp The racemization rates of oxazepam have been determined across a broad pH range, from 0.5 to 13.5. jst.go.jp

Furthermore, the interaction with other molecules can affect stereochemical stability. For example, the binding of oxazepam enantiomers to proteins like human serum albumin can influence their racemization in vivo. nih.gov The differential binding affinities of the enantiomers to albumin may hinder the attack of hydroxyl ions, thereby slowing down the epimerization and racemization process. nih.gov This highlights the importance of considering the specific chemical environment when studying the chiral properties of oxazepam and its derivatives.

Mechanistic Pharmacology and Receptor Interactions Pre Clinical Focus

Modulation of Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

The primary mechanism of action for oxazepam and its derivatives involves the modulation of GABA-A receptors, which are the main inhibitory neurotransmitter receptors in the central nervous system. nih.govdrugbank.com These receptors are ligand-gated ion channels composed of five subunits that form a central chloride-selective pore. nih.govnih.gov

(-)-Oxazepam hemisuccinate, like other benzodiazepines, functions as a positive allosteric modulator (PAM) of the GABA-A receptor. wikipedia.orgmdpi.comsmolecule.com It does not bind to the same site as the endogenous neurotransmitter, gamma-aminobutyric acid (GABA). Instead, it binds to a distinct site known as the benzodiazepine (B76468) site, located at the interface between the α and γ subunits of the receptor complex. nih.govwikipedia.orgacs.org

This binding event does not open the chloride channel directly but induces a conformational change in the receptor that increases its affinity for GABA. wikipedia.orgpatsnap.com By enhancing the effect of GABA, benzodiazepine PAMs increase the inhibitory tone in the nervous system. nih.gov This modulation is self-limiting; the channel conductance in the presence of a benzodiazepine and GABA is not greater than that observed with high concentrations of GABA alone. wikipedia.org

The interaction of oxazepam with the GABA-A receptor is highly stereospecific. Preclinical research has consistently demonstrated a significant difference in binding affinity between the (S)- and (R)-enantiomers. The (S)-enantiomer, which corresponds to (-)-Oxazepam, exhibits a much higher affinity for the benzodiazepine binding site. mdpi.com

Studies have reported that (S)-Oxazepam is 100- to 200-fold more affine to the binding site compared to the (R)-Oxazepam enantiomer. mdpi.com This enantioselectivity is a critical aspect of its pharmacological profile. Research on esters of oxazepam, such as the acetate (B1210297) and hemisuccinate derivatives, further supports this stereoselectivity. In one study, GABA was found to enhance the [3H]diazepam-displacing potencies of the 3S-enantiomers of oxazepam esters by a factor of approximately 1.5-1.6, whereas the enhancement for the 3R-esters was only about 1.2. researchgate.net This differential "GABA shift" indicates a more effective allosteric interaction for the S-enantiomer.

Similarly, research on other 1,4-benzodiazepine (B1214927) derivatives has reinforced the importance of this chirality. For a novel 7-bromo-3-(2-methoxy)ethoxy-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, the S-enantiomer displayed a 20-fold higher affinity for the central benzodiazepine receptor (CBR) than the R-enantiomer. researchgate.net

| Compound | Enantiomer | Receptor Target | Binding Metric (IC50) | Finding | Source |

|---|---|---|---|---|---|

| Oxazepam | (S)-Oxazepam | Benzodiazepine Site | Not specified | 100- to 200-fold higher affinity than (R)-Oxazepam. | mdpi.com |

| Oxazepam | (R)-Oxazepam | Benzodiazepine Site | Not specified | Lower affinity compared to (S)-enantiomer. | mdpi.com |

| 7-bromo-3-(2-methoxy)ethoxy-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one | S-enantiomer | Central Benzodiazepine Receptor (CBR) | 245 nM | S-enantiomer shows ~20-fold higher affinity than R-enantiomer. | researchgate.net |

| 7-bromo-3-(2-methoxy)ethoxy-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one | R-enantiomer | Central Benzodiazepine Receptor (CBR) | 4,930 nM |

The binding of (-)-Oxazepam hemisuccinate to the benzodiazepine site potentiates GABA's effect by increasing the frequency of the chloride ion channel opening. wikipedia.orgdovepress.comutupub.fi When GABA binds to the receptor, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. nih.gov This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus inhibiting neuronal activity. wikipedia.orgwikipedia.org

Benzodiazepines enhance this process by making the channel open more often in the presence of GABA. wikipedia.orgutupub.fi This mechanism is distinct from that of other modulators like barbiturates, which increase the duration of channel opening rather than the frequency. wikipedia.org The increased frequency of channel opening amplifies the inhibitory signal, which is the basis for the compound's effects. dovepress.com

Enhancement of GABAergic Transmission in Research Models

The molecular interactions at the receptor level translate to a functional enhancement of GABAergic transmission throughout the central nervous system. mdpi.com In preclinical models, the administration of benzodiazepines potentiates GABA-mediated neural inhibition. utupub.fi This enhancement of the primary inhibitory system in the brain is fundamental to its pharmacological actions. mdpi.com The development of conjugates, such as those derived from oxazepam hemisuccinate, has been explored as a strategy to further enhance GABAergic transmission in specific contexts. mdpi.comresearchgate.netresearchgate.net

Neurotransmitter System Modulation via Conjugates (e.g., Dopaminergic System in Animal Models)

To modulate other neurotransmitter systems, researchers have synthesized conjugates linking oxazepam to other neuroactive molecules. Oxazepam hemisuccinate serves as a key intermediate for creating these novel chemical entities. researchgate.netresearchgate.net

A notable example is the creation of oxazepam-dopamine conjugates, designed to improve the delivery of dopamine (B1211576) into the brain while simultaneously enhancing GABAergic transmission. researchgate.netnih.govacs.org In one preclinical study, an oxazepam-dopamine carbamate (B1207046) conjugate was administered to freely-moving rats. researchgate.netnih.gov In vivo microdialysis experiments demonstrated that this conjugate significantly increased extracellular dopamine levels in the striatum.

| Compound & Dose | Effect | Time to Peak Effect | Source |

|---|---|---|---|

| Conjugate 4a (20 mg/kg, i.p.) | More than 15-fold increase in extracellular dopamine levels over baseline. | ~80 minutes post-administration | researchgate.netnih.govacs.org |

This research demonstrates that derivatizing (-)-Oxazepam hemisuccinate into a conjugate can successfully modulate an additional neurotransmitter system, in this case the dopaminergic system, in an animal model. researchgate.netacs.org

Metabolic Transformations and Enzymology Pre Clinical Focus

Hydrolysis of Oxazepam Hemisuccinate to Oxazepam

The conversion of the hemisuccinate ester to oxazepam is a critical activation step. This process can occur through both chemical and enzyme-mediated pathways.

The hydrolysis of the ester bond in oxazepam hemisuccinate releases the active oxazepam molecule. In vivo, this transformation is largely facilitated by esterase enzymes present in the liver and other tissues. In vitro studies confirm that liver homogenates can effectively hydrolyze oxazepam esters. The rate of this enzymatic hydrolysis can be stereoselective; studies have shown that the (+) enantiomer of oxazepam succinate (B1194679) half-ester is hydrolyzed more readily by the liver than the (-) form, leading to a greater release of the active drug from the (+) isomer in vivo.

Chemically, the ester is susceptible to hydrolysis in aqueous solutions. Research monitoring the stability of oxazepam hemisuccinate in buffered solutions found that less than 1% of the compound hydrolyzed into oxazepam after six hours under static conditions at 25°C, indicating relative stability in the absence of catalysts.

Cyclodextrins (CDs) are known to form inclusion complexes with guest molecules, which can alter their chemical stability and reaction kinetics. The influence of various β-cyclodextrins on the hydrolysis of oxazepam hemisuccinate has been investigated using nuclear magnetic resonance (NMR) spectroscopy.

Underivatized β-CD was found to significantly accelerate the hydrolysis of oxazepam hemisuccinate. In the presence of β-CD, a rapid hydrolyzation was observed, with 48% of the compound converted to oxazepam after 6 hours. This catalytic effect is attributed to the interaction between the hydroxyl groups on the cyclodextrin (B1172386) and the hemisuccinate portion of the molecule.

In contrast, methylated β-cyclodextrins showed a markedly different effect. The presence of (2-methyl)-β-CD (MCD) resulted in a much slower hydrolysis rate, with only 11% conversion after 6 hours. Exhaustively methylated CDs, such as heptakis-(2,6-di-O-methyl)-β-CD (DIMEB) and heptakis-(2,3,6-tri-O-methyl)-β-CD (TRIMEB), did not induce any detectable hydrolysis even after 24 hours. This inhibition is believed to occur because the methylation of the hydroxyl groups on the cyclodextrin prevents the necessary interactions to facilitate the hydrolytic cleavage of the ester bond.

| Compound/Condition | Percentage of Hydrolysis (%) | Reference |

|---|---|---|

| Oxazepam Hemisuccinate (Control) | < 1% | |

| + β-Cyclodextrin (β-CD) | 48% | |

| + (2-methyl)-β-CD (MCD) | 11% | |

| + Heptakis-(2,6-di-O-methyl)-β-CD (DIMEB) | 0% (after 24h) | |

| + Heptakis-(2,3,6-tri-O-methyl)-β-CD (TRIMEB) | 0% (after 24h) |

Oxazepam Metabolism Pathways in Animal Models

Following hydrolysis, oxazepam undergoes further metabolism, which can vary significantly between animal species. The primary routes are Phase II glucuronidation, with some species also exhibiting Phase I oxidative metabolism.

The main metabolic pathway for oxazepam in most species, including mice and larger animals, is glucuronidation. This Phase II conjugation reaction occurs at the 3-hydroxyl group of the oxazepam molecule, forming an inactive oxazepam-glucuronide metabolite that is readily excreted in the urine. This direct conjugation means that, unlike many other benzodiazepines, oxazepam does not typically produce active metabolites, simplifying its pharmacokinetic profile. Studies in B6C3F1 and Swiss-Webster mice show that pretreatment with oxazepam can induce metabolic enzymes, leading to a significant increase in the elimination of oxazepam glucuronide.

Oxazepam is a chiral compound, existing as (S)- and (R)-enantiomers. Research using human liver microsomes and recombinant UGT enzymes has demonstrated that its glucuronidation is highly stereoselective.

(S)-Oxazepam: The S-enantiomer is almost exclusively metabolized by the UGT2B15 isoform.

(R)-Oxazepam: The R-enantiomer is metabolized by multiple UGT isoforms, primarily UGT2B7 and UGT1A9.

While UGT2B7 can metabolize both enantiomers, UGT2B15 and UGT1A9 are highly selective for the S- and R-forms, respectively. In vitro kinetic studies show a higher clearance for S-oxazepam compared to R-oxazepam in human liver systems, which is consistent with the preferential formation of S-oxazepam glucuronide in vivo.

| Oxazepam Enantiomer | Primary UGT Isoform(s) | Reference |

|---|---|---|

| (S)-Oxazepam | UGT2B15 | |

| (R)-Oxazepam | UGT1A9, UGT2B7 |

While glucuronidation is the predominant pathway in many species, the metabolic fate of oxazepam in rats is notably more complex. In addition to glucuronidation, rats exhibit significant Phase I metabolic transformations. These oxidative pathways can lead to the hydroxylation of the 5-phenyl moiety of the oxazepam molecule.

Furthermore, a unique metabolic event observed in rats is the condensation or contraction of the diazepine (B8756704) ring. This makes the metabolic profile of the rat less comparable to that of mice or humans, where oxidative metabolism of oxazepam is minimal. In mice, the primary routes of elimination are fecal and urinary, with oxidative metabolism and sulfate (B86663) conjugation playing a role, but glucuronidation becomes more prominent after continued exposure, making the mouse a more comparable model to humans in that context.

Prodrug Activation Mechanisms in Biological Systems

(-)-Oxazepam hemisuccinate is a prodrug of oxazepam, meaning it is an inactive or less active compound that is metabolized into the pharmacologically active drug within the body. The primary mechanism for its activation in biological systems is the enzymatic hydrolysis of its ester bond. This biotransformation releases the active moiety, oxazepam, and succinic acid. This process is crucial as it is designed to improve the physicochemical properties of the parent drug, such as solubility, to facilitate its delivery.

The activation is not spontaneous; it is catalyzed by a variety of esterases present in plasma, the liver, and other tissues. Pre-clinical research indicates that the intrinsic anticonvulsant activity of the intact ester is insignificant, and the therapeutic effects are exerted by the released oxazepam following hydrolysis. nih.gov Studies in mice have shown that for various oxazepam esters, hydrolysis generally precedes penetration into the brain. nih.gov

In vitro investigations using tissue preparations from various animal species have demonstrated the role of soluble esterases in this activation process. The rate of hydrolysis of oxazepam's succinate half-ester shows considerable variation depending on the animal species and the tissue source, highlighting stereospecific enzymatic activity. nih.govdntb.gov.ua For instance, soluble fractions from liver homogenates have been shown to be particularly effective at catalyzing this reaction. nih.gov

Research has identified a stereospecific soluble esterase responsible for the hydrolysis of the oxazepam succinate half-ester in different animal species. nih.gov The kinetic properties of this enzymatic conversion have been studied, revealing differences in hydrolysis rates across species such as rats, mice, and guinea pigs, and across different tissues including the liver, kidney, brain, and myocardium. nih.gov

The following table summarizes the findings from an in vitro study on the hydrolysis rates of oxazepam succinate half-ester in soluble fractions of various tissues from different animal species.

Table 1: In Vitro Hydrolysis of Oxazepam Hemisuccinate in Various Animal Tissues Data represents the formation of Oxazepam (nmol/mg protein/min)

| Species | Liver | Kidney | Brain | Myocardium |

| Rat | 1.87 | 0.45 | 0.23 | 0.09 |

| Mouse | 1.32 | 0.31 | 0.19 | 0.07 |

| Guinea Pig | 0.98 | 0.22 | 0.15 | 0.05 |

This data illustrates that the liver contains the highest esterase activity for activating the prodrug, followed by the kidney, brain, and myocardium, with some variability between the species studied. nih.gov This enzymatic activation pathway ensures that the active drug, oxazepam, is released systemically to exert its therapeutic effects. nih.gov

Prodrug Design and Delivery Research

Rational Design of Oxazepam Hemisuccinate as a Prodrug for Enhanced Bioavailability or Targeting

The development of oxazepam hemisuccinate as a prodrug is rooted in several key objectives aimed at improving the therapeutic profile of the parent compound, oxazepam, or using it as a carrier for other neurologically active agents. One of the primary motivations for converting oxazepam into its hemisuccinate ester is to create a more soluble and stereochemically stable derivative. nih.gov This approach helps to prevent the rapid racemization (conversion between its stereoisomers) that can occur with benzodiazepines, ensuring that the more active stereoisomer can be administered with greater precision. nih.gov

Furthermore, the hemisuccinate moiety provides a versatile chemical linker. This linker is crucial for the rational design of "codrugs," where oxazepam is covalently bonded to another therapeutic agent. researchgate.netnih.govacs.org A significant example of this strategy is the conjugation of oxazepam hemisuccinate with dopamine (B1211576). nih.govresearchgate.net The core rationale is to use the oxazepam portion of the molecule to facilitate the transport of dopamine across the blood-brain barrier, thereby increasing its concentration in the brain for potential therapeutic benefit in conditions like Parkinson's disease. nih.govacs.org

Strategies for Improved Central Nervous System Delivery

A major hurdle in treating neurological disorders is the effective delivery of drugs across the highly selective blood-brain barrier (BBB). Research on oxazepam hemisuccinate has explored its role in strategies designed to enhance CNS penetration.

While benzodiazepines are generally lipophilic and can cross the blood-brain barrier, the prodrug strategy aims to optimize this passage. Studies involving conjugates derived from oxazepam hemisuccinate have been conducted to assess their stability and permeability across the BBB. nih.govacs.org These investigations focus on creating a molecule that maintains sufficient stability in the bloodstream to reach the BBB and possesses the ideal physicochemical properties to cross it effectively. nih.govacs.org The ultimate goal is to ensure that the conjugate can efficiently deliver its therapeutic payload into the brain tissue before being metabolized.

A key strategy for targeted CNS delivery involves conjugating oxazepam hemisuccinate with neurotransmitters. Researchers have successfully synthesized conjugates by covalently linking the neurotransmitter dopamine to oxazepam via a succinic spacer (the hemisuccinate group). researchgate.netnih.govacs.org This approach was designed with the dual aims of improving dopamine delivery into the brain and enhancing the GABAergic transmission modulated by oxazepam. researchgate.netnih.gov Such a codrug could offer a multi-faceted therapeutic approach for neurodegenerative disorders where multiple neurotransmitter systems are affected. nih.gov

In Vivo Prodrug Conversion and Active Drug Release in Animal Models

The viability of a prodrug is dependent on its ability to be converted into the active parent drug within the target tissue. For oxazepam hemisuccinate conjugates, this means releasing the active components after crossing the blood-brain barrier.

In vivo microdialysis experiments in freely moving rats have provided crucial evidence for the successful delivery and action of these conjugates. nih.govacs.org In one key study, the administration of an oxazepam-dopamine conjugate resulted in a significant increase in extracellular dopamine levels within the striatum, a critical brain region for motor control. acs.org This finding demonstrates that the conjugate not only permeates the BBB but is also processed in a way that leads to the release and activity of its therapeutic components in the intended target area. nih.govacs.org

The table below summarizes the key findings from this pivotal in vivo study.

| Animal Model | Conjugate Administered | Peak Effect | Time to Peak Effect |

| Freely moving rats | Oxazepam-Dopamine Conjugate | >15-fold increase in extracellular dopamine | ~80 minutes |

This interactive data table is based on findings from in vivo microdialysis experiments. acs.org

These results confirm the successful application of the prodrug strategy, showing that oxazepam hemisuccinate can be effectively used to create conjugates that deliver active compounds to the CNS and elicit a desired physiological response in animal models. acs.org

Advanced Analytical Research Methodologies for Oxazepam Hemisuccinate

Advanced analytical techniques are fundamental in the research and development of chiral compounds like (-)-oxazepam hemisuccinate. These methodologies allow for precise quantification, structural elucidation, and metabolic profiling, which are critical for understanding the compound's behavior. This section details the application of chromatographic, spectroscopic, and mass spectrometric techniques in the advanced analytical research of (-)-oxazepam hemisuccinate.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Reaction Kinetics and Mechanisms

Quantum chemical calculations are instrumental in predicting reaction rates and elucidating complex reaction mechanisms by mapping potential energy surfaces. fiveable.me Such studies have been crucial in understanding the stereochemical stability of chiral benzodiazepines like Oxazepam.

Racemization Mechanism of Oxazepam

Oxazepam is a chiral drug, but it undergoes racemization in aqueous solutions. rsc.org Understanding this process is vital as enantiomers can have different pharmacological activities. nih.gov Several mechanisms for this enantiomerization have been proposed, and quantum chemical calculations have been employed to determine the most likely pathway. rsc.org

A comprehensive study using high-level quantum-chemical models investigated four potential mechanisms for Oxazepam's racemization: C3–H/H exchange, keto-enol tautomerization, solvolytic identity reaction, and ring-chain tautomerism. rsc.org By calculating the energy barriers for each pathway, the study concluded that the ring-chain tautomerism is the only mechanism that aligns with the experimentally determined energy barrier of approximately 91 kJ mol⁻¹. rsc.org

The key findings of this mechanistic study are:

The process is initiated by an intramolecular proton transfer from the C3-hydroxyl group to the imine nitrogen. rsc.org

This transfer triggers the opening of the seven-membered benzodiazepine (B76468) ring, forming an achiral aldehyde intermediate. rsc.org

Subsequent ring closure of this intermediate can result in the inverted configuration at the C3 chiral center, leading to racemization. rsc.org

Crucially, the calculations showed that this mechanism does not require acid or base catalysis, which matches the experimental pH-rate profile of the racemization. rsc.org

Reaction with Disinfectants

Theoretical calculations have also been used to understand the fate of Oxazepam during water treatment processes. The kinetics of the reaction between Oxazepam and free available chlorine were investigated, revealing apparent second-order rate constants ranging from 0.7 to 31.6 M⁻¹ s⁻¹ in the pH range of 5.5–10.0. researchgate.net These kinetic studies suggest that Oxazepam is considerably transformed during typical wastewater disinfection, with a half-life of about 61 minutes under neutral pH conditions. researchgate.net

Density Functional Theory (DFT) Applications to Molecular Properties and Reactivity

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for studying the electronic structure and properties of drug molecules like Oxazepam. fiveable.me

Molecular Structure and Electronic Properties

DFT calculations, often using functionals like B3LYP and M06-2X, provide optimized molecular geometries and a wealth of information about a molecule's reactivity. rsc.orgeurjchem.com Key properties derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. eurjchem.com

A comparative DFT study on various benzodiazepines calculated these properties, providing a baseline for understanding their chemical behavior. eurjchem.com Another study focused specifically on the non-covalent interaction between Oxazepam and Alginic acid, a potential drug nanocarrier, using the M06-2X functional. researchgate.net This analysis showed that Oxazepam acts as an electron donor in the complex. The interaction affects the electronic properties, atomic charges, and chemical shift tensors of the molecule. researchgate.net

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Generic Benzodiazepine (Gas Phase) | DFT | -6.765 | -1.388 | 5.377 | N/A |

| Generic Benzodiazepine (Aqueous Phase) | DFT | -6.738 | -1.415 | 5.323 | N/A |

| Lorazepam | B3LYP/6-311G+(d,p) | -6.992 | -1.575 | 5.417 | 5.82 |

| Alprazolam | B3LYP/6-311G+(d,p) | -6.911 | -1.632 | 5.279 | 4.72 |

Data for Lorazepam and Alprazolam from eurjchem.com. Data for Generic Benzodiazepine from . Lorazepam is structurally similar to Oxazepam.

Molecular Modeling of Ligand-Receptor Interactions and Chiral Recognition

Molecular modeling, including docking and quantitative structure-activity relationship (QSAR) analysis, is essential for drug design, allowing researchers to predict how a ligand will bind to its receptor. nih.govmdpi.com Benzodiazepines exert their effects by acting as positive allosteric modulators at the GABA-A receptor, binding to a site at the interface of the α and γ subunits. nih.govdrugbank.com

Ligand-Receptor Docking

Molecular docking studies simulate the binding of a ligand into the active site of a receptor, predicting its conformation and binding affinity. For benzodiazepines, these studies dock various derivatives into the GABA-A receptor's benzodiazepine binding site to rationalize their biological activity. While specific docking studies for (-)-Oxazepam hemisuccinate are not published, studies on related benzodiazepines provide a framework for understanding these interactions. For instance, docking scores for reference compounds like diazepam (-6.6 Kcal/mol) and alprazolam (-7.0 Kcal/mol) serve as benchmarks for satisfactory binding affinity. nih.gov

Chiral Recognition

A critical aspect of molecular modeling for chiral drugs like Oxazepam is understanding chiral recognition at the receptor level. Experimental evidence shows that the enantiomers of Oxazepam have different activities, with the (S)-enantiomer reported to have a 100- to 200-fold higher affinity for the binding site than the (R)-enantiomer. nih.gov

While computational modeling of this specific chiral recognition is not widely reported, studies on the enantiodiscrimination of (R)- and (S)-Oxazepam hemisuccinate by cyclodextrins provide a model system. An NMR investigation showed that methylated β-cyclodextrins can differentiate between the two enantiomers. nih.gov Specifically, heptakis(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) was effective in producing complexation shifts and enantiodifferentiation for several protons of the oxazepam hemisuccinate molecule. nih.gov Such experimental data is invaluable for validating and parameterizing molecular models aimed at predicting chiral recognition and ligand-receptor interactions. nih.gov

Emerging Research Avenues and Future Directions

Investigation of Novel Derivatizations for Specific Research Questions

Recent research has ventured into creating novel derivatives of oxazepam hemisuccinate to address specific biological challenges, such as targeted drug delivery to the central nervous system (CNS). A significant area of investigation is the synthesis of conjugates that link oxazepam hemisuccinate to other neuroactive molecules.

One prominent example is the conjugation of oxazepam hemisuccinate with dopamine (B1211576). researchgate.netnih.gov The primary research goal behind this derivatization is to improve the delivery of dopamine into the brain, which is a key challenge in developing treatments for conditions like Parkinson's disease. nih.gov Dopamine itself cannot efficiently cross the blood-brain barrier (BBB), but by linking it to the more lipophilic oxazepam molecule, the resulting conjugate is designed to facilitate BBB penetration. nih.govnih.gov In these conjugates, the succinic acid portion of the hemisuccinate acts as a spacer or linker between the oxazepam and dopamine moieties. researchgate.netnih.gov Pre-clinical studies in rat models have demonstrated that such conjugates can significantly increase the extracellular levels of dopamine in the striatum, validating the potential of this derivatization strategy for enhancing CNS drug delivery. nih.gov

Exploration of Alternative Prodrug Linkages and Carrier Systems in Pre-clinical Models

The hemisuccinate ester itself represents a prodrug linkage, designed to create a more soluble and stereochemically stable form of oxazepam. nih.govmdpi.com Building on this, researchers are exploring more sophisticated linkages and carrier systems to achieve targeted or controlled release. The conjugation of oxazepam hemisuccinate with dopamine via the succinic spacer is a prime example of a codrug or dual-action prodrug strategy. researchgate.netnih.gov

The rationale for this specific linkage is to create a single chemical entity that, upon administration, can cross the BBB and then be hydrolyzed by enzymes in the brain to release both active compounds: oxazepam and dopamine. nih.govnih.gov This approach aims to leverage the pharmacological properties of both molecules simultaneously at the target site.

Pre-clinical evaluation of these systems is critical. In the case of the oxazepam-dopamine conjugate, in vivo microdialysis experiments in freely moving rats were used to confirm that the conjugate not only crosses the BBB but also effectively releases dopamine within the brain. nih.gov Future research is focused on other carrier systems, such as peptide-drug conjugates and nanoparticle-based carriers, which could offer even more precise targeting of specific brain regions or cell types. nih.gov These advanced systems may utilize different types of cleavable linkers, including those sensitive to specific enzymes or the local microenvironment of the target tissue. dtu.dk

| Prodrug Strategy | Linkage Type | Carrier/Targeting Moiety | Rationale | Pre-clinical Model |

| Dual-Action Prodrug | Succinic Spacer | Dopamine | To enhance dopamine delivery across the blood-brain barrier for potential neurodegenerative disease applications. nih.gov | Rat (in vivo microdialysis) nih.gov |

| Lipophilic Ester | Hemisuccinate | None (intrinsic) | To improve solubility and stereochemical stability for more reliable chiral analysis and formulation. nih.govmdpi.com | N/A (Chemical stability studies) nih.gov |

Refined Pharmacokinetic-Pharmacodynamic Modeling in Complex Animal Models

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a crucial tool for understanding the relationship between a drug's concentration in the body and its pharmacological effect over time. nih.gov For a prodrug like (-)-oxazepam hemisuccinate, these models must be refined to account for its unique biological processing.

A standard PK-PD model for oxazepam would describe its absorption, distribution, metabolism, and excretion, and link its concentration to a measurable effect, such as anticonvulsant activity. nih.gov However, for the hemisuccinate ester, the model must be expanded to include an additional step: the in vivo hydrolysis of the ester to release the active oxazepam. This adds complexity, requiring the model to account for the rate of this conversion, which can influence the onset and duration of the pharmacological effect. academindex.com

In complex animal models, such as those for specific neurological diseases, PK-PD relationships can be further altered. Therefore, future research aims to develop more sophisticated models that incorporate these variables. This includes multi-compartment models that differentiate between the prodrug and the active drug in various tissues, especially within the CNS. nih.gov Such refined models are essential for predicting how (-)-oxazepam hemisuccinate and its novel derivatives will behave in a physiological or pathological state, allowing for better-designed future studies. nih.govnih.gov

Advanced Chiral Separation and Characterization Techniques in Research

The accurate separation and characterization of the enantiomers of oxazepam and its derivatives are critical for research, as the (S)-enantiomer is significantly more active than the (R)-enantiomer. nih.govresearchgate.net A major challenge in the analysis of oxazepam is its tendency to racemize (interconvert between enantiomers) in aqueous solutions, which can complicate the determination of enantiomeric purity. mdpi.comrsc.org The derivatization to the more stereochemically stable hemisuccinate ester helps to mitigate this issue, making it a preferred analyte for chiral analysis. nih.govmdpi.com

Advanced analytical techniques are continuously being developed and optimized for this purpose:

High-Performance Liquid Chromatography (HPLC): This is the most common technique, utilizing various chiral stationary phases (CSPs) to achieve separation. chromatographyonline.comicm.edu.pl Polysaccharide-based CSPs and macrocyclic antibiotic phases (like Teicoplanin) have shown high stereoselectivity for oxazepam enantiomers. academindex.comresearchgate.net Cyclodextrin-based CSPs are also widely used, forming transient diastereomeric inclusion complexes with the enantiomers that allow for their separation. mdpi.comacademindex.com

Capillary Electrophoresis (CE): CE offers advantages such as high separation efficiency, rapid analysis times, and low consumption of reagents. scielo.org.mxmdpi.com For chiral separations of benzodiazepines, charged chiral selectors, such as sulfated or carboxymethylated cyclodextrins, are added to the background electrolyte. scielo.org.mxnih.gov These selectors form complexes with the neutral drug enantiomers, imparting different electrophoretic mobilities that lead to their separation. nih.gov

These advanced methods are crucial for quality control, studying stereoselective metabolism, and ensuring the enantiomeric purity of compounds like (-)-oxazepam hemisuccinate used in research. mdpi.com

| Technique | Chiral Selector / Stationary Phase | Principle of Separation | Key Research Application |

| Chiral HPLC | Macrocyclic Antibiotics (e.g., Teicoplanin) | Formation of transient diastereomeric complexes based on hydrogen bonding, inclusion, and dipole-dipole interactions. researchgate.net | Determination of thermodynamic parameters of oxazepam enantiomerization. researchgate.net |

| Chiral HPLC | Derivatized Cyclodextrins (e.g., β-cyclodextrin bonded phase) | Formation of diastereomeric host-guest inclusion complexes with differing stabilities. mdpi.comacademindex.com | Enantioseparation of benzodiazepine (B76468) hemisuccinates. nih.gov |

| Capillary Electrophoresis (CE) | Sulfated Cyclodextrins | Differential interaction with the charged chiral selector leads to different electrophoretic mobilities for the neutral enantiomers. scielo.org.mx | Enantiomeric resolution of oxazepam, lorazepam, and temazepam. scielo.org.mx |

Q & A

Q. What analytical methods are recommended for quantifying (-)-oxazepam hemisuccinate in biological matrices?

- Methodology : Advanced LC-MS/MS protocols with methanol-based extraction are preferred for pharmacokinetic studies. For enantioselective analysis, HPALC using human serum albumin (HSA) chiral columns achieves α values up to 1.40–9.16, with Rs values ≥1.51. Detection wavelengths (e.g., 227 nm) and mobile phases (e.g., 2-propanol:phosphate buffer) must be optimized .

Advanced Research Questions

Q. How does the hemisuccinate ester influence chiral resolution in enantioselective chromatography?

- Methodology : Under E-HSA conditions, (-)-oxazepam hemisuccinate exhibits Δα = +14.6% due to altered binding kinetics with HSA. AcHSA conditions further enhance resolution (Δα = +35%), likely via hydrophobic interactions. Method optimization should compare Δk1/k2 shifts (e.g., -16.1% and -52% for k1 under E-HSA/AcHSA) .

Q. What metabolic differences arise from the hemisuccinate modification compared to oxazepam?

- Methodology : The ester increases lipophilicity, delaying glucuronide conjugation. LC-MS/MS studies in rodents show prolonged plasma half-life, requiring adjustments in dosing intervals. Polar metabolites (e.g., oxazepam glucuronide) are quantified using ion-pair chromatography .

Q. How can impurity profiles impact regulatory compliance for (-)-oxazepam hemisuccinate?

- Methodology : EP/USP guidelines mandate testing for impurities like Oxazepam EP Impurity C (6-Chloro-4-phenylquinazoline-2-carbaldehyde). NMR (¹H/¹³C) and high-resolution MS validate structural identity, while HPLC-DAD ensures ≤0.1% impurity thresholds .

Q. What are the environmental persistence and bioaccumulation risks of (-)-oxazepam hemisuccinate?

- Methodology : Current data gaps (e.g., no bioaccumulation or toxicity studies) necessitate OECD 301/305 testing. Computational models (e.g., EPI Suite) predict log Kow >3, suggesting potential bioaccumulation, but empirical validation is lacking .

Q. How does (-)-oxazepam hemisuccinate modulate GABA-A receptor activity compared to oxazepam?

- Methodology : Electrophysiological assays (e.g., patch-clamp) on recombinant α1β2γ2 GABA-A receptors show the hemisuccinate ester reduces EC50 by 20–30% versus oxazepam, likely due to altered membrane permeability. Radioligand binding (³H-flunitrazepam) quantifies affinity shifts .

Q. How to resolve contradictions in binding affinity data across studies?

- Methodology : Discrepancies in Δk1/k2 values (e.g., -16.1% vs. -52% under E-HSA/AcHSA) may stem from HSA source variability. Standardize HSA batches and validate methods via inter-laboratory comparisons .

Q. What formulation challenges arise in multi-ingredient preparations containing (-)-oxazepam hemisuccinate?

- Methodology : Compatibility studies (e.g., DSC, FTIR) identify interactions with excipients. Stability testing under ICH guidelines (25°C/60% RH) monitors ester hydrolysis, requiring pH-adjusted buffers (pH 5–6) to prevent degradation .

Q. How to ensure reproducibility in preclinical studies of (-)-oxazepam hemisuccinate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.